molecular formula C21H25BrOSi B8581896 [(3-Bromophenanthren-9-YL)methoxy](tert-butyl)dimethylsilane CAS No. 134698-68-3

[(3-Bromophenanthren-9-YL)methoxy](tert-butyl)dimethylsilane

Cat. No. B8581896
Key on ui cas rn: 134698-68-3
M. Wt: 401.4 g/mol
InChI Key: LQBQZKYDVCWZQB-UHFFFAOYSA-N
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Patent
US05004740

Procedure details

To a solution of 3-bromo-9-(hydroxymethyl)phenanthrene, 4 (5.96 g, 20.8 mmol) and t-butyldimethylsilyl chloride (4.7 g, 31 mmol) in 100 ml of CH2Cl2 and 20 ml of THF was added triethylamine (4.9 ml, 35 mmol) followed by 4-dimethylaminopyridine (250 mg, 2.05 mmol). After stirring at room temperature for 20 hours, the solution was poured into 300 ml of ethyl ether and washed successively with sat. NH4Cl, sat. NaHCO3, H2O, and brine. Drying (Na2SO4) and evaporation gave a brown solid which was purified by flash chromatography through 400 g of silica gel (1:4 CH2Cl2 -hexane) to yield 7.23 g (87%) of the title compound as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[C:7]([CH2:16][OH:17])[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.[Si:18](Cl)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19].C(N(CC)CC)C.C(OCC)C>C(Cl)Cl.C1COCC1.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:6]=[C:7]([CH2:16][O:17][Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19])[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2C=C(C3=CC=CC=C3C2C1)CO
Name
Quantity
5.96 g
Type
reactant
Smiles
BrC=1C=CC=2C=C(C3=CC=CC=C3C2C1)CO
Name
Quantity
4.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
250 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with sat. NH4Cl, sat. NaHCO3, H2O, and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation
CUSTOM
Type
CUSTOM
Details
gave a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography through 400 g of silica gel (1:4 CH2Cl2 -hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC=2C=C(C3=CC=CC=C3C2C1)CO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.23 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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